molecular formula C13H18ClNO3 B009614 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide CAS No. 100346-59-6

2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B009614
CAS RN: 100346-59-6
M. Wt: 271.74 g/mol
InChI Key: XFOYCNISTSELBB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide selectively inhibits the ATP-sensitive P2X3 receptor, which is involved in pain signaling. This inhibition leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been shown to reduce pain sensation in preclinical studies. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide is a selective inhibitor of the P2X3 receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide in combination with other pain medications to enhance their effectiveness. Another area of interest is the development of more soluble analogs of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide and its potential therapeutic applications in various conditions.

Synthesis Methods

2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethoxyethylamine and chloroacetyl chloride to yield 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide.

Scientific Research Applications

2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in pain signaling. 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of various other conditions, including neuropathic pain, osteoarthritis, and cough.

properties

CAS RN

100346-59-6

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C13H18ClNO3/c1-3-18-9-8-15(13(16)10-14)11-6-4-5-7-12(11)17-2/h4-7H,3,8-10H2,1-2H3

InChI Key

XFOYCNISTSELBB-UHFFFAOYSA-N

SMILES

CCOCCN(C1=CC=CC=C1OC)C(=O)CCl

Canonical SMILES

CCOCCN(C1=CC=CC=C1OC)C(=O)CCl

Other CAS RN

100346-59-6

synonyms

2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide

Origin of Product

United States

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